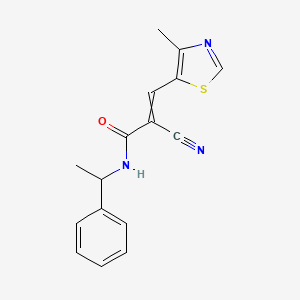

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide, also known as compound 1, is a small molecule that has been of interest to the scientific community due to its potential applications in drug development. This compound has been shown to have various biological activities, including anti-inflammatory and antitumor effects.

科学的研究の応用

Cycloaddition Reactions

Cyano enamide compounds can engage in various cycloaddition reactions, such as inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes. These reactions are useful for creating complex molecular structures in synthetic chemistry .

Ring Deconstruction

Under certain conditions, such as oxidative fluorinating conditions, cyano enamides can undergo ring deconstruction to form decarbonylated fluorinated acyclic amines. This process is valuable for the synthesis of complex molecules .

Fischer Indole Synthesis

Cyano enamides can be used in Fischer indole synthesis-type reactions to deconstruct the carbon core and synthesize derivatives of biological molecules like melatonin .

Nazarov-Type Cyclization

Acidic treatment of cyano enamides can lead to Nazarov-type cyclization, forming tricyclic lactams. This reaction is another example of how enamides serve as versatile building blocks in organic synthesis .

β-Arylation

Cyano enamides can undergo β-arylation under copper catalysis, which is a method to introduce aryl groups into molecules. This reaction expands the utility of enamides in medicinal chemistry and drug development .

Anticancer Activity

Some cyano enamide compounds have shown efficacy against cancer cell lines such as Du145 (prostate cancer) and HeLa (cervical cancer), suggesting potential applications in cancer therapy .

These are just a few examples based on the general reactivity and applications of cyano enamide compounds. The specific compound may have similar or additional unique applications in scientific research.

Direct Synthesis of Enamides via Electrophilic Activation of Amides Recent Advances in Cyanamide Chemistry: Synthesis and Applications - MDPI

特性

IUPAC Name |

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11(13-6-4-3-5-7-13)19-16(20)14(9-17)8-15-12(2)18-10-21-15/h3-8,10-11H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZNBVPKDJCSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)

![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)

![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)

![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)

![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)